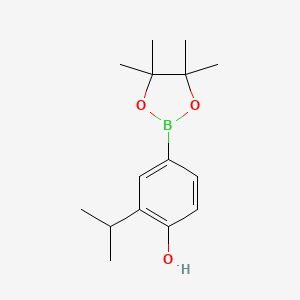

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Übersicht

Beschreibung

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound features a boron atom within a dioxaborolane ring, which is known for its stability and reactivity in forming carbon-boron bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of isopropyl acetate with pinacolborane. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The process involves heating the reactants to a specific temperature, usually around 73°C under reduced pressure (15 mm Hg), to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This boronate ester participates in palladium-catalyzed cross-couplings with aryl halides to form biaryl structures. Key catalytic systems and conditions include:

Mechanistic Insights :

-

Oxidative Addition : Aryl halides react with Pd(0) to form Pd(II) complexes.

-

Transmetalation : The boronate ester transfers its aryl group to Pd(II) via base-assisted activation.

-

Reductive Elimination : Biaryl product forms, regenerating Pd(0) for catalytic cycling .

Protodeborylation Reactions

The boronate group can be removed under radical or acidic conditions to yield substituted phenols:

Example :

Microwave treatment in 1,4-dioxane at 210°C for 1 hour cleaves the boronate ester, yielding 4-isopropylphenol .

Esterification

The phenolic -OH group can be alkylated or acetylated. For example, reaction with methyl iodide and K₂CO₃ in acetone yields methyl-protected derivatives .

Borylation Exchange

Reaction with pinacolborane in THF replaces the boronate group, enabling access to diverse boronates .

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Boron Reagent

- The compound is widely used as a versatile boron reagent in organic chemistry. It facilitates the formation of carbon-boron bonds, which are critical in many synthetic pathways.

- Its structure allows for efficient coupling reactions, making it valuable in synthesizing complex organic molecules. For example, it can be utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Case Study: Synthesis of Biaryl Compounds

- A study demonstrated the use of 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol in synthesizing substituted biaryl compounds with high yields and selectivity. The reaction conditions were optimized to enhance the efficiency of the coupling process.

Pharmaceutical Development

Enhancement of Drug Efficacy

- In the pharmaceutical industry, this compound is employed to create boron-containing compounds that can stabilize reactive intermediates. Such stabilization is crucial for enhancing the efficacy of therapeutic agents.

- Boron compounds are known for their ability to interact with biological systems and can improve the pharmacokinetic properties of drugs.

Case Study: Development of Anticancer Agents

- Research has shown that derivatives of this compound can be used in the development of novel anticancer agents. The incorporation of boron into drug structures has been linked to improved targeting and reduced side effects.

Material Science

Development of Advanced Materials

- The compound is utilized in developing advanced materials such as polymers with enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials with superior performance characteristics.

Case Study: Polymer Composites

- A recent study focused on incorporating this compound into epoxy resins. The resulting composites exhibited improved thermal properties and mechanical strength compared to traditional formulations.

Agricultural Chemistry

Improvement of Agrochemical Formulations

- In agriculture, this compound is used to enhance the delivery and effectiveness of pesticides and herbicides. Its ability to improve the solubility and bioavailability of active ingredients leads to better crop protection outcomes.

Case Study: Enhanced Pesticide Delivery

- Research indicated that formulations containing this compound resulted in higher absorption rates of active ingredients by plants. This enhanced delivery system increased the effectiveness of pest control measures while minimizing environmental impact.

Summary Table: Applications Overview

| Application Area | Key Benefits | Case Studies |

|---|---|---|

| Organic Synthesis | Facilitates carbon-boron bond formation | Synthesis of biaryl compounds |

| Pharmaceutical Development | Enhances drug efficacy through stabilization | Development of novel anticancer agents |

| Material Science | Improves thermal stability and mechanical strength | Polymer composites with enhanced properties |

| Agricultural Chemistry | Enhances pesticide delivery and effectiveness | Improved absorption rates in agrochemical formulations |

Wirkmechanismus

The mechanism of action of 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable boron-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various chemical reactions. The compound can interact with molecular targets through its phenol group, which can form hydrogen bonds and other interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the phenol group.

Isopropoxyboronic acid pinacol ester: Similar boron-containing compound used in organic synthesis.

Isopropyl pinacol borate: Another boron-containing compound with similar reactivity.

Uniqueness

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its combination of a phenol group and a boron-containing dioxaborolane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis and industrial applications.

Biologische Aktivität

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a boron-containing compound that has gained attention in various fields of research, particularly in organic synthesis and pharmaceutical development. Its unique structural properties contribute to its biological activity, making it a subject of interest for further studies.

Structural Properties

The chemical structure of this compound includes a phenolic group and a dioxaborolane moiety. This configuration allows for versatile interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Line Studies : Compounds with similar structures have shown IC50 values ranging from 0.01 to 73.4 µM across multiple cancer cell lines. Notably, some derivatives demonstrated a GI50 value of less than 0.01 µM against over 70% of the evaluated cancer types .

- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis through caspase activation .

Pharmacological Applications

The compound is being explored for its potential in drug development:

- Drug Efficacy : Its ability to stabilize reactive intermediates enhances the efficacy of boron-containing drugs .

- CNS Activity : Some derivatives have been investigated for their central nervous system (CNS) activity and potential as therapeutic agents in neurological disorders .

Case Studies

Several studies have highlighted the biological effects of related compounds:

- Study on Antiproliferative Activity :

- Mechanistic Studies :

Applications in Organic Synthesis

In addition to its biological properties, this compound serves as a versatile reagent in organic synthesis:

Eigenschaften

IUPAC Name |

2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-10(2)12-9-11(7-8-13(12)17)16-18-14(3,4)15(5,6)19-16/h7-10,17H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMJGWSQBFTIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.